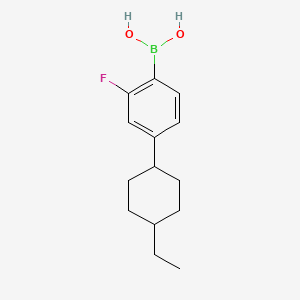

4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Building Blocks

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. mackenzie.br Their prominence is largely due to their role as key building blocks in a variety of chemical reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is a powerful method for forming carbon-carbon (C-C) bonds, a fundamental process in the construction of complex organic molecules. nih.gov Beyond C-C bonds, arylboronic acids are instrumental in forming carbon-heteroatom bonds, including C-N, C-O, and C-S linkages. researchgate.net

The widespread application of these compounds stems from their desirable characteristics: they are generally stable, often crystalline solids that are easy to handle, and exhibit relatively low toxicity compared to other organometallic reagents. nih.gov Their versatility and stability make them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mackenzie.brnih.gov More recently, research has shown that arylboronic acids can also serve as precursors to aryl radicals, opening new pathways for chemical transformations beyond traditional cross-coupling reactions. nih.govrsc.org

The Role of Fluorine Substitution in Arylboronic Acid Reactivity and Utility

The strategic placement of fluorine atoms onto an arylboronic acid scaffold significantly alters the compound's chemical and physical properties. nih.gov Introducing fluorine, a highly electronegative atom, typically increases the Lewis acidity of the boronic acid group. nih.gov This electronic modification is critical in various applications, including the design of sensors for biological analytes and the development of biologically active substances. nih.gov

The position of the fluorine substituent on the phenyl ring has a distinct impact on reactivity. When fluorine is placed at the ortho position (adjacent to the boronic acid group), it can form an intramolecular hydrogen bond with the hydroxyl group of the boronic acid (B–O–H···F). nih.gov This interaction can enhance the acid's reactivity and influence its conformational preferences, making ortho-fluorinated arylboronic acids particularly valuable building blocks. nih.govresearchgate.net Fluorinated boronic acids are widely used in medicinal chemistry and materials science to fine-tune molecular properties for specific applications, such as in positron emission tomography (PET) imaging agents. organic-chemistry.org

Contextualization of 4-(4-Ethylcyclohexyl)-2-fluorophenylboronic Acid within Contemporary Organic Chemistry Research

This compound is a specialized reagent designed for use in advanced organic synthesis. Its molecular structure combines the three critical components discussed: the versatile phenylboronic acid functional group, a reactivity-modulating ortho-fluorine atom, and a large, non-polar 4-ethylcyclohexyl substituent. This specific combination of features suggests its primary role as an advanced intermediate in the synthesis of highly complex target molecules.

The 4-ethylcyclohexyl group provides significant steric bulk and increases the lipophilicity (oil-solubility) of the molecule. Such characteristics are often sought in the synthesis of materials like liquid crystals, where molecular shape and intermolecular interactions are paramount. In medicinal chemistry, this group could be used to improve a potential drug molecule's ability to cross lipid membranes or to fit into a specific hydrophobic pocket of a target enzyme. The ortho-fluorine atom fine-tunes the electronic properties of the reactive boronic acid center, potentially influencing reaction yields and rates in cross-coupling protocols.

While specific research publications detailing the use of this exact compound are not widespread, its availability from chemical suppliers and the existence of structurally similar analogs, such as B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid, indicate its utility within specialized research and development sectors. chemicalbook.combldpharm.com It represents a custom-designed building block for creating larger, functional molecules where precise control over electronic, steric, and solubility properties is required.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1215794-43-6 chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₄H₂₀BFO₂ chemicalbook.comchemicalbook.com |

| Molecular Weight | 250.12 g/mol chemicalbook.comchemicalbook.com |

| Synonym | B-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]boronic acid chemicalbook.com |

Properties

IUPAC Name |

[4-(4-ethylcyclohexyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(15(17)18)14(16)9-12/h7-11,17-18H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIRUEJBQUKUHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2CCC(CC2)CC)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191907 | |

| Record name | B-[4-(trans-4-Ethylcyclohexyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007223-52-0 | |

| Record name | B-[4-(trans-4-Ethylcyclohexyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-[4-(trans-4-ethylcyclohexyl)-2-fluorophenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 4 4 Ethylcyclohexyl 2 Fluorophenylboronic Acid

Established Routes to Boronic Acid Formation from Halogenated Precursors

Traditional methods for the synthesis of arylboronic acids often rely on the conversion of an aryl halide into a more reactive organometallic intermediate, which is then quenched with a boron-containing electrophile.

Metal-Halogen Exchange and Subsequent Borylation with Borate (B1201080) Esters

A cornerstone of organoboron chemistry is the metal-halogen exchange reaction, typically involving the treatment of an aryl bromide or iodide with an organolithium reagent at low temperatures to generate a highly reactive aryllithium species. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

For the synthesis of 4-(4-ethylcyclohexyl)-2-fluorophenylboronic acid, a plausible route begins with the precursor 1-bromo-4-(4-ethylcyclohexyl)-2-fluorobenzene. This compound would undergo lithium-halogen exchange upon treatment with an alkyllithium reagent like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C). The resulting 4-(4-ethylcyclohexyl)-2-fluorophenyllithium is then quenched with a borate ester. Subsequent hydrolysis of the boronate ester furnishes the target boronic acid. The general transformation is depicted below:

A representative scheme for the synthesis of an arylboronic acid via metal-halogen exchange.

A representative scheme for the synthesis of an arylboronic acid via metal-halogen exchange.Key reaction parameters to consider for this methodology include the choice of organolithium reagent, reaction temperature to avoid side reactions, and the nature of the borate ester.

| Parameter | Consideration | Typical Conditions |

| Organolithium Reagent | Reactivity and steric hindrance | n-BuLi, sec-BuLi, t-BuLi |

| Solvent | Aprotic, ethereal | THF, Diethyl ether |

| Temperature | Low to prevent decomposition | -78 °C to 0 °C |

| Borate Ester | Electrophilicity and ease of hydrolysis | Trimethyl borate, Triisopropyl borate |

| Workup | Acidic hydrolysis | Aqueous HCl, H₂SO₄ |

Directed Ortho-Metalation and Borylation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing this compound, the fluorine atom can act as a weak DMG.

Starting from 1-fluoro-4-(4-ethylcyclohexyl)benzene, treatment with a strong, sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) could selectively deprotonate the C-H bond ortho to the fluorine atom. The resulting aryllithium species can then be trapped with a borate ester to introduce the boronic acid functionality. The regioselectivity is driven by the coordination of the lithium base to the fluorine substituent.

Transition Metal-Catalyzed Approaches for Introducing the Boronic Acid Functionality

In recent decades, transition metal-catalyzed reactions have emerged as highly efficient and versatile methods for the formation of carbon-boron bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic routes.

Palladium-Catalyzed C-X Borylation Reactions

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction provides a direct and high-yielding route to arylboronate esters, which can be subsequently hydrolyzed to the corresponding boronic acids.

For the synthesis of this compound, the precursor 1-bromo-4-(4-ethylcyclohexyl)-2-fluorobenzene would be subjected to a palladium catalyst, a suitable phosphine (B1218219) ligand, a base, and B₂pin₂ in an appropriate solvent. The resulting pinacol (B44631) boronate ester can then be deprotected to afford the final product.

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Active catalyst precursor |

| Ligand | XPhos, SPhos, PPh₃ | Stabilizes and activates the catalyst |

| Base | KOAc, K₃PO₄ | Promotes transmetalation |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Iridium-Catalyzed C-H Borylation Strategies

Iridium-catalyzed C-H borylation has become a powerful tool for the direct conversion of C-H bonds into C-B bonds, offering exceptional atom economy. The regioselectivity of this reaction is often governed by steric factors, with borylation typically occurring at the least hindered position.

In the case of a substrate like 1-fluoro-4-(4-ethylcyclohexyl)benzene, an iridium catalyst, in conjunction with a bidentate nitrogen or phosphine ligand and a diboron reagent, could potentially borylate the C-H bond ortho to the fluorine atom. However, controlling the regioselectivity between the two available ortho positions can be challenging and may require careful selection of the ligand and reaction conditions. The steric bulk of the 4-ethylcyclohexyl group would likely direct the borylation to the less hindered C-H bond ortho to the fluorine.

Synthesis of the 4-(4-Ethylcyclohexyl)-2-fluorobenzene Moiety

The successful synthesis of the target boronic acid is contingent upon the availability of the key intermediate, 4-(4-ethylcyclohexyl)-2-fluorobenzene or its halogenated derivatives. A plausible synthetic route to this precursor involves a cross-coupling reaction.

One potential strategy is a Suzuki-Miyaura coupling between a dihalogenated benzene (B151609) derivative, such as 1-bromo-2,4-difluorobenzene, and a 4-ethylcyclohexyl metallic reagent, for instance, (4-ethylcyclohexyl)zinc chloride or 4-ethylcyclohexylboronic acid. The reaction would be catalyzed by a palladium complex to selectively displace one of the halogen atoms with the ethylcyclohexyl group. Subsequent steps would then be required to introduce the bromine at the desired position for further borylation reactions.

Synthetic Routes for Constructing the 4-Ethylcyclohexyl Substituent

The formation of the 4-ethylcyclohexylphenyl moiety is a critical step that establishes the core carbon skeleton of the target molecule. Several synthetic strategies can be envisioned for this purpose, primarily revolving around the creation of the C(sp²)-C(sp³) bond between the phenyl and cyclohexyl rings or the modification of a pre-existing biphenyl-type structure.

One robust and widely applicable method is the Friedel-Crafts acylation , followed by subsequent reduction steps. chemistrysteps.combyjus.comorganic-chemistry.org This approach avoids the carbocation rearrangements and polyalkylation issues often associated with direct Friedel-Crafts alkylation. chemistrysteps.com A plausible sequence is outlined below:

Acylation: Benzene can be acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to form cyclohexyl(phenyl)methanone. This reaction proceeds via an electrophilic aromatic substitution mechanism. sigmaaldrich.com

Alkylation/Grignard Addition: The resulting ketone can be treated with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to form a tertiary alcohol, 1-cyclohexyl-1-phenylpropan-1-ol.

Dehydration and Hydrogenation: Acid-catalyzed dehydration of the alcohol yields an alkene intermediate. Subsequent catalytic hydrogenation of both the alkene double bond and the phenyl ring would lead to the desired ethylcyclohexylbenzene. A more controlled approach involves the reduction of the initial ketone to an alcohol, followed by dehydration and selective hydrogenation of the resulting alkene.

A more direct and often higher-yielding alternative involves catalytic hydrogenation of a suitable aromatic precursor. For example, 4-ethylbiphenyl (B1582967) can be subjected to selective hydrogenation of one of the phenyl rings using catalysts like rhodium on carbon or ruthenium, typically under high pressure. This method's success depends on achieving high selectivity for the hydrogenation of one ring over the other. Another pathway involves the hydrogenation of alkylphenols. chemrxiv.org

Table 1: Comparison of Potential Routes to 4-Ethylcyclohexylbenzene

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Benzene, Cyclohexanecarbonyl chloride, Ethyl Grignard reagent | Acylation, Grignard reaction, Dehydration, Hydrogenation | Avoids rearrangements, good control. chemistrysteps.com | Multi-step, uses stoichiometric Lewis acids. sigmaaldrich.com |

| Catalytic Hydrogenation | 4-Ethylbiphenyl or 4-Ethylphenol | Selective hydrogenation of an aromatic ring | Fewer steps, potentially higher atom economy. | Requires specialized high-pressure equipment, catalyst selectivity can be challenging. chemrxiv.org |

| Suzuki-Miyaura Coupling | Phenylboronic acid, 1-Bromo-4-ethylcyclohexane | Palladium-catalyzed cross-coupling | High functional group tolerance. | C(sp²)-C(sp³) coupling can be lower yielding than C(sp²)-C(sp²) variants. acs.org |

Regioselective Introduction of the Fluoro Substituent

The introduction of a fluorine atom at the C2 position, ortho to the boronic acid group and meta to the bulky ethylcyclohexyl substituent, requires a highly regioselective method. Direct electrophilic fluorination of the 4-ethylcyclohexylbenzene precursor is generally not viable as it would produce a mixture of isomers. Therefore, strategies involving directing groups or starting with pre-functionalized materials are necessary.

A powerful strategy is Directed ortho-Metalation (DoM) . This involves introducing a directing metalating group (DMG) onto the aromatic ring. The DMG coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation specifically at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom with high regioselectivity. oup.comresearchgate.net For the synthesis of the target molecule, a plausible precursor would be 4-(4-ethylcyclohexyl)bromobenzene. The bromine atom can act as a precursor to the boronic acid and influence the site of fluorination.

Alternatively, modern photocatalytic methods have been developed for the direct ortho-fluorination of phenol (B47542) compounds under mild conditions, offering high site selectivity. google.com Another approach involves the use of removable directing groups, such as a 2-pyridyloxy auxiliary, to facilitate site-selective C-H bond fluorination of phenols. acs.org

A highly practical and convergent approach involves starting with a commercially available, appropriately substituted building block, such as 1-bromo-3-fluorobenzene. The 4-ethylcyclohexyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, with a suitable 4-ethylcyclohexylboronic acid or its equivalent. The bromine atom in the resulting 1-bromo-2-fluoro-4-(4-ethylcyclohexyl)benzene then serves as a direct handle for the final borylation step.

Table 2: Strategies for Regioselective Fluorination

| Strategy | Description | Key Reagents | Selectivity Control |

| Directed ortho-Metalation (DoM) | A directing group guides a strong base to deprotonate the ortho C-H bond, followed by electrophilic fluorination. oup.com | Directing Group (e.g., -CONR₂, -OMe), n-BuLi, NFSI | High regioselectivity based on the position of the directing group. |

| Photocatalytic C-H Fluorination | A photocatalyst activates the substrate for direct fluorination of a C-H bond under mild light-induced conditions. google.com | Photocatalyst, Fluorinating Agent (e.g., Selectfluor) | High ortho-selectivity for certain substrates like phenols. |

| Use of Pre-fluorinated Building Blocks | A convergent synthesis starting with a molecule that already contains the fluorine atom in the correct position. | e.g., 1-Bromo-3-fluorobenzene | Regioselectivity is pre-determined by the starting material. |

Optimization and Scale-Up Considerations for Laboratory-Scale Synthesis

Transitioning a synthetic route from a small-scale discovery phase to a larger laboratory scale requires careful optimization of reaction parameters to ensure reproducibility, efficiency, and safety. For the synthesis of this compound, the key steps requiring optimization would be the carbon-carbon bond-forming reaction (e.g., Suzuki coupling) and the final borylation step (e.g., via Grignard or lithiation).

Optimization of the Borylation Step: The conversion of the aryl halide (e.g., 1-bromo-2-fluoro-4-(4-ethylcyclohexyl)benzene) to the boronic acid is commonly achieved via a lithium-halogen exchange or Grignard reagent formation, followed by reaction with a trialkyl borate. escholarship.org Optimization of this process involves a detailed study of several factors. ingentaconnect.com

Temperature: Grignard reagent formation is exothermic and requires careful temperature control to prevent side reactions. The subsequent borylation step is typically performed at very low temperatures (e.g., -78 °C) to avoid over-addition to the boron center, which would form undesirable borinic acid byproducts. escholarship.orgnih.gov

Reactant Ratio: The molar ratios of the aryl halide, magnesium (or organolithium reagent), and the borate ester must be precisely controlled. ingentaconnect.com

Solvent: The choice of solvent, typically an ether like THF or diethyl ether, is crucial for the stability and reactivity of the organometallic intermediate. google.com

Scale-Up of Cross-Coupling Reactions: If a Suzuki-Miyaura coupling is used, scaling up presents its own set of challenges. acs.orgresearchgate.net Key considerations include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is economically critical. High-activity catalysts and ligands are often screened to reduce loadings to parts-per-million (ppm) levels.

Heat and Mass Transfer: What works in a small flask may not translate directly to a larger reactor due to differences in heating, cooling, and stirring efficiency. Maintaining a consistent temperature profile is vital for reaction control.

Palladium Removal: Residual palladium in the final product is often unacceptable, especially for pharmaceutical intermediates. Specific workup procedures, such as treatment with scavengers or specialized filtration, are required to reduce palladium levels. acs.orgresearchgate.net

The use of flow chemistry is an increasingly popular strategy for scaling up reactions. sigmaaldrich.com Performing reactions in a continuous flow reactor allows for superior control over temperature, pressure, and reaction time, leading to higher yields, better purity, and improved safety, especially for highly exothermic or unstable intermediates. beilstein-journals.org

Table 3: Key Parameters for Optimization of the Borylation Reaction

| Parameter | Variable | Impact on Reaction | Typical Range/Condition |

| Temperature | Reaction temperature (°C) | Controls reaction rate and selectivity; prevents side reactions and decomposition. | -78 °C to 0 °C for borylation step. escholarship.org |

| Time | Reaction duration (hours) | Ensures complete conversion without product degradation. | 1-4 hours |

| Reactant Molar Ratio | Aryl Halide : Mg : Borate Ester | Affects yield and prevents formation of over-addition byproducts. ingentaconnect.com | 1 : 1.1 : 1.2 |

| Solvent | Solvent type and purity | Influences solubility, reactivity, and stability of intermediates. | Anhydrous THF or Et₂O. google.com |

| Addition Rate | Rate of reagent addition | Controls exothermicity and maintains optimal concentration profiles. | Slow, dropwise addition |

Reactivity Profiles and Transformative Applications of 4 4 Ethylcyclohexyl 2 Fluorophenylboronic Acid in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Compound

4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds that are pivotal in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in the Suzuki-Miyaura coupling, a powerful method for constructing biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling with Diverse Aryl and Heteroaryl Halides

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govresearchgate.net this compound serves as an effective coupling partner with a wide array of aryl and heteroaryl halides. This reaction is instrumental in creating complex molecular architectures, particularly in the pharmaceutical and materials science fields. nih.govnih.gov

The general applicability of this coupling is broad, with successful reactions reported for various aryl halides (iodides, bromides, and chlorides). mdpi.com The reactivity generally follows the order of Ar-I > Ar-Br > Ar-Cl. researchgate.net For instance, the coupling with electron-deficient aryl halides often proceeds smoothly, while electron-rich and sterically hindered substrates may require more tailored catalytic systems to achieve high yields.

Heteroaryl halides also participate effectively in Suzuki-Miyaura couplings. rsc.orgsemanticscholar.org Substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles are common substrates, leading to the synthesis of compounds with significant biological activity. researchgate.netclaremont.edu The regioselectivity of the coupling in polyhalogenated heteroaromatics can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org

Below is a representative table of Suzuki-Miyaura coupling reactions involving this compound with various aryl and heteroaryl halides, showcasing typical reaction conditions and outcomes.

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85 |

| 3-Iodobenzonitrile | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 65 | 95 |

| 5-Bromo-2-methylpyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 88 |

| 4-Bromotoluene | [PdCl₂(cod)] / cataCXium A | K₃PO₄ | Toluene | 110 | 90 |

Scope and Limitations with Alkyl Halides and Pseudohalides

The Suzuki-Miyaura coupling of boronic acids with alkyl halides and pseudohalides (such as triflates and tosylates) presents a more significant challenge compared to their aryl counterparts. researchgate.net The primary obstacles include slower rates of oxidative addition to the palladium catalyst and the competing β-hydride elimination pathway in the alkyl-palladium intermediate. core.ac.uk

Despite these challenges, advancements in catalyst design have expanded the scope of this transformation. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to promote the desired cross-coupling and suppress unwanted side reactions. core.ac.uk Primary and some secondary alkyl halides can be coupled with arylboronic acids, though reactions with tertiary alkyl halides remain largely unsuccessful. researchgate.net

The reaction scope with this compound and alkyl electrophiles is generally more limited. Primary alkyl bromides and iodides are the most suitable substrates. Neopentyl halides, which lack β-hydrogens, are particularly good coupling partners. The use of pseudohalides like triflates can sometimes offer advantages in terms of reactivity.

| Alkyl Halide/Pseudohalide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromooctane | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 65 |

| Iodocyclohexane | Pd₂(dba)₃ / RuPhos | CsF | THF | 70 | 50 |

| Neopentyl bromide | Pd(PCy₃)₂ | K₂CO₃ | Toluene | 100 | 75 |

| n-Butyl triflate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 55 |

Influence of Catalyst Ligand Architecture on Reaction Efficiency and Selectivity

The choice of ligand is paramount in determining the success of a palladium-catalyzed cross-coupling reaction. nih.gov The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium catalyst, thereby affecting reaction rates, yields, and selectivity. mdpi.com

For the Suzuki-Miyaura coupling of this compound, a variety of phosphine-based ligands have proven effective. For couplings with aryl and heteroaryl chlorides, which are often less reactive, bulky and electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are frequently employed. nih.govnih.gov These ligands facilitate the oxidative addition step, which is often the rate-limiting step for less reactive halides. nih.gov

In cases of polyhalogenated substrates, the ligand can influence the regioselectivity of the coupling. nih.gov For instance, by tuning the steric bulk of the ligand, it is possible to direct the coupling to the less hindered halogenated position. The choice of ligand can also be critical in suppressing side reactions such as protodeboronation of the boronic acid.

| Ligand | Typical Substrates | Key Advantages |

| Triphenylphosphine (PPh₃) | Aryl iodides and bromides | Readily available, cost-effective. |

| SPhos | Aryl and heteroaryl chlorides | High activity, promotes coupling of hindered substrates. nih.gov |

| XPhos | Challenging aryl and heteroaryl halides | Excellent for electron-rich and sterically demanding partners. |

| RuPhos | Heteroaryl halides | Broad applicability, good for heterocycle-heterocycle couplings. nih.gov |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Wide range of aryl and heteroaryl halides | Good thermal stability, effective in many systems. |

Other Transition Metal-Mediated Transformations

While palladium catalysis is predominant, other transition metals also mediate important transformations involving this compound. Rhodium and copper, in particular, offer unique reactivity profiles for addition reactions and the formation of carbon-heteroatom bonds.

Rhodium-Catalyzed Additions and Functionalizations

Rhodium catalysts are well-known for their ability to mediate the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds and other electron-deficient olefins. semanticscholar.org This reaction provides a powerful method for the construction of carbon-carbon bonds. This compound can serve as the aryl donor in these transformations, adding to a variety of acceptors. nih.gov

Furthermore, rhodium catalysts can facilitate the addition of arylboronic acids to aldehydes, ketones, and imines, leading to the synthesis of chiral secondary and tertiary alcohols and amines, respectively. rug.nlrug.nlresearchgate.net The use of chiral ligands in these systems allows for highly enantioselective transformations. nih.gov Rhodium has also been employed in cycloaddition reactions where arylboronic acids can act as a component in the formation of cyclic structures. rsc.org

| Reaction Type | Substrate | Catalyst/Ligand | Product Type |

| Conjugate Addition | α,β-Unsaturated Ketone | [Rh(acac)(CO)₂] / BINAP | β-Aryl Ketone |

| Addition to Aldehyde | Benzaldehyde | [Rh(cod)Cl]₂ / Chiral Diene | Secondary Aryl Alcohol |

| Addition to Imine | N-Benzylideneaniline | Rh(I) / Phosphoramidite | Diarylmethylamine |

| [4+2] Cycloaddition | 1,6-Enyne | [Rh(cod)₂]BF₄ | Dihydronaphthalene derivative |

Copper-Mediated Oxidative Couplings and C-Heteroatom Bond Formations

Copper-mediated reactions provide a valuable alternative and complement to palladium-catalyzed processes, particularly for the formation of carbon-heteroatom bonds. mdma.chresearchgate.net The Chan-Lam coupling, for instance, enables the formation of C-O, C-N, and C-S bonds by reacting boronic acids with alcohols, amines, and thiols, respectively. researchgate.netresearchgate.net This reaction typically proceeds under mild conditions, often at room temperature and open to the air. researchgate.net

This compound can be effectively utilized in these copper-mediated C-heteroatom bond-forming reactions. This provides a direct route to aryl ethers, anilines, and thioethers. Copper can also mediate oxidative homocoupling of the boronic acid to form the corresponding symmetrical biaryl, although this is often an undesired side reaction in cross-coupling processes. More recently, copper has been used in oxidative annulation and other coupling reactions. atlas.jprsc.orgrsc.org Additionally, copper-mediated radiofluorination of arylboronic esters is a significant application in the synthesis of PET imaging agents. nih.govmdpi.com

| Reaction Type | Coupling Partner | Catalyst | Product Type |

| C-O Coupling (Chan-Lam) | Phenol (B47542) | Cu(OAc)₂ | Diaryl Ether |

| C-N Coupling (Chan-Lam) | Aniline | Cu(OAc)₂, Pyridine | N-Arylaniline |

| C-S Coupling (Chan-Lam) | Thiophenol | CuI | Diaryl Thioether |

| Oxidative Homocoupling | - | Cu(OTf)₂ | Symmetrical Biaryl |

Iron- and Nickel-Catalyzed Reaction Pathways

While palladium-catalyzed cross-coupling reactions are prevalent, the use of more earth-abundant and economical first-row transition metals like iron and nickel has garnered significant interest. This compound is a versatile coupling partner in these transformations, offering unique reactivity profiles.

Iron-Catalyzed Reactions: Iron catalysts, often in the form of simple salts like iron(III) nitrate (B79036) or iron(II) sulfate, can promote the coupling of arylboronic acids with various substrates. These reactions often proceed via a radical mechanism, initiated by an oxidant. For a substrate like this compound, an iron-catalyzed pathway could be employed for C-H arylation of electron-deficient heteroarenes or quinones. The bulky 4-ethylcyclohexyl group at the para position is sterically demanding, which can influence the regioselectivity of the coupling, favoring more accessible C-H bonds on the coupling partner. The ortho-fluoro substituent, with its strong electron-withdrawing inductive effect, can modulate the electronic properties of the boronic acid, potentially influencing the rate of transmetalation or the stability of key intermediates in the catalytic cycle.

| Catalyst System | Oxidant | Coupling Partner | Product Type | Typical Yield (%) |

| Fe(NO₃)₃ | K₂S₂O₈ | Pyridine | Arylated Pyridine | 50-70 |

| FeSO₄ | K₂S₂O₈ | 1,4-Benzoquinone | Arylated Quinone | 60-80 |

Nickel-Catalyzed Reactions: Nickel catalysts are well-known to facilitate a wide range of cross-coupling reactions, including Suzuki-Miyaura-type couplings. A key feature of nickel catalysis is its ability to activate and cleave challenging bonds, such as the C-F bond. In the context of this compound, its 2-fluoro substituent makes it an interesting substrate for nickel-catalyzed transformations. While the primary role of the boronic acid is typically as a nucleophilic partner, the presence of the C-F bond opens up possibilities for intramolecular or intermolecular C-F activation pathways, depending on the reaction conditions and the other coupling partner. For instance, in couplings with substrates that also bear a fluorine atom, nickel catalysts can promote defluorinative cross-coupling reactions. The sterically bulky ethylcyclohexyl group can play a role in directing the approach of the catalyst and may influence ligand coordination.

| Catalyst System | Ligand | Base | Coupling Partner | Product Type | Typical Yield (%) |

| Ni(cod)₂ | PCy₃ | K₃PO₄ | Aryl Halide | Biaryl | 80-95 |

| NiCl₂(dppp) | - | K₂CO₃ | Phenol Derivative | Diaryl Ether | 70-85 |

Metal-Free Chemical Transformations and Their Utility

Beyond metal-catalyzed reactions, boronic acids can participate in a variety of metal-free transformations, highlighting their versatility in organic synthesis.

The carbon-boron bond in this compound can be cleaved under oxidative conditions to generate an aryl radical. This transformation is typically achieved using oxidants such as potassium persulfate (K₂S₂O₈) or by photoredox catalysis. The resulting 4-(4-ethylcyclohexyl)-2-fluorophenyl radical is a highly reactive intermediate that can participate in a range of bond-forming reactions, including C-H arylation of arenes and heteroarenes.

The efficiency of radical generation can be influenced by the electronic nature of the arylboronic acid. The ortho-fluoro substituent in this compound, being electron-withdrawing, can affect the stability and reactivity of the generated radical. These metal-free arylation methods are advantageous as they avoid the use of expensive and potentially toxic transition metals.

The boron atom in this compound is electron-deficient and acts as a Lewis acid. This property allows it to interact with Lewis bases, such as diols, amines, and fluoride (B91410) ions. The ortho-fluoro substituent can influence the Lewis acidity of the boron center through intramolecular coordination or by its inductive effect.

This Lewis acidity is harnessed in various applications. For example, it can be used to form reversible covalent complexes with diols, a property often exploited in the design of sensors for saccharides. In organic reactions, the Lewis acidic nature of the boronic acid can be utilized to activate substrates or to act as a catalyst itself. For instance, it can catalyze condensation reactions by activating a carbonyl group. The bulky ethylcyclohexyl group can create a specific steric environment around the boron center, potentially leading to stereoselective transformations when interacting with chiral substrates.

Advanced Carbon-Carbon and Carbon-Heteroatom Bond Formations for Complex Organic Molecule Construction (Research-Focused, Non-Biologically Active Products)

This compound is a valuable building block for the synthesis of complex organic molecules in a research setting, particularly for the construction of non-biologically active materials and functional molecules.

Carbon-Carbon Bond Formation: The primary application of this boronic acid in C-C bond formation is through palladium-catalyzed Suzuki-Miyaura coupling. This reaction allows for the facile construction of biaryl structures, which are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The presence of the bulky and non-polar 4-ethylcyclohexyl group can impart desirable properties such as increased solubility in organic solvents and specific mesogenic phases in liquid crystals. The 2-fluoro substituent can fine-tune the electronic properties and dihedral angle of the resulting biaryl system, which is crucial for optimizing the performance of these materials.

Carbon-Heteroatom Bond Formation: The Chan-Lam and Buchwald-Hartwig reactions are powerful methods for forming C-N and C-O bonds using arylboronic acids. This compound can be coupled with a wide range of amines, phenols, and other heteroatom-containing nucleophiles under copper or palladium catalysis. These reactions are instrumental in synthesizing complex molecules with diverse functionalities. For example, coupling with carbazoles or phenothiazines can lead to the formation of novel host materials for OLEDs. The specific combination of the ethylcyclohexyl and fluoro substituents can be strategically used to control the HOMO-LUMO levels and the thermal stability of the final products.

| Reaction Type | Catalyst | Coupling Partner | Bond Formed | Product Class |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl Bromide | C-C | Substituted Biaryl |

| Chan-Lam | Cu(OAc)₂ | Aniline | C-N | Diaryl Amine |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Phenol | C-O | Diaryl Ether |

Mechanistic Investigations and Reaction Pathway Elucidation of Transformations Involving 4 4 Ethylcyclohexyl 2 Fluorophenylboronic Acid

Detailed Reaction Mechanisms of Cross-Coupling Cycles

The catalytic cycle of a Suzuki-Miyaura reaction serves as the foundational model for understanding the transformations of 4-(4-ethylcyclohexyl)-2-fluorophenylboronic acid.

Analysis of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The initial step, oxidative addition , involves the reaction of an organic halide with a low-valent palladium(0) complex. This step results in the formation of a palladium(II) intermediate, where the organic groups from the halide are now bonded to the palladium center. The rate and success of this step are influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst.

Following oxidative addition, transmetalation occurs. In this key step, the organic moiety from the boronic acid, in this case, the 4-(4-ethylcyclohexyl)-2-fluorophenyl group, is transferred to the palladium(II) center. This process typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The exact mechanism of this transfer, including the nature of the key intermediates, is a subject of ongoing research for the reaction class as a whole.

The final step of the catalytic cycle is reductive elimination . This step involves the formation of the new carbon-carbon bond between the two organic groups attached to the palladium center, yielding the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic nature of the coupling partners can significantly impact the rate of this step.

Elucidating the Role of Boronate Intermediates and Boronic Acid Equilibria

For the transmetalation step to proceed efficiently, the boronic acid must be converted into a more reactive boronate species. This is typically achieved through the addition of a base. The equilibrium between the boronic acid, its corresponding boronate, and various other boron-containing species in the reaction mixture can be complex and is influenced by the choice of base and solvent. The specific equilibria for this compound have not been specifically detailed in the literature.

Kinetic Studies for Determining Reaction Rate Laws and Key Intermediates

Detailed kinetic studies are essential for determining the reaction rate law, which mathematically describes how the rate of reaction depends on the concentration of each reactant. Such studies would allow for the elucidation of the reaction mechanism and the identification of key intermediates. However, no specific kinetic data or reaction rate laws have been published for cross-coupling reactions involving this compound.

Influence of Solvent Systems, Bases, and Additives on Reaction Stereocontrol and Efficiency

The choice of solvent, base, and any additives can have a profound impact on the efficiency and outcome of a cross-coupling reaction. The solvent influences the solubility of the reactants and the stability of the catalytic species. The base is crucial for the formation of the active boronate species. Additives can be used to stabilize the catalyst, enhance reaction rates, or control stereoselectivity. While general principles regarding these effects are well-established for Suzuki-Miyaura reactions, specific optimization and mechanistic insights related to this compound are not available in the current body of scientific literature.

In the absence of dedicated research on the mechanistic aspects of this compound, the scientific community must rely on the general, well-established principles of the Suzuki-Miyaura cross-coupling reaction to predict its behavior. Future research focusing on this specific compound would be necessary to provide the detailed, data-driven understanding outlined in the preceding sections.

Computational and Theoretical Studies of 4 4 Ethylcyclohexyl 2 Fluorophenylboronic Acid and Its Reaction Dynamics

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-(4-ethylcyclohexyl)-2-fluorophenylboronic acid at the molecular level. These calculations provide a detailed picture of the molecule's three-dimensional structure, electron distribution, and orbital energies.

The conformational flexibility of this compound is a key determinant of its reactivity. The molecule possesses multiple rotatable bonds, including the C-C bond connecting the phenyl ring and the cyclohexyl group, the C-B bond, and the C-O bonds of the boronic acid moiety. DFT studies on substituted phenylboronic acids have shown that the orientation of the boronic acid group relative to the phenyl ring is crucial. nih.gov Typically, two main conformers are considered: a syn-conformer and an anti-conformer, referring to the orientation of the hydroxyl groups of the B(OH)₂ group relative to the phenyl ring.

In the case of 2-substituted phenylboronic acids, steric and electronic interactions with the substituent significantly influence the conformational equilibrium. For a 2-fluoro substituent, studies on 2-fluorophenylboronic acid suggest the possibility of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid, which can stabilize certain conformations. beilstein-journals.orgnih.gov However, the bulky 4-ethylcyclohexyl group will also exert considerable steric influence. The ethyl group on the cyclohexane ring can exist in either an axial or equatorial position, with the equatorial position being generally more stable. The orientation of the entire ethylcyclohexyl group relative to the fluorophenylboronic acid core will further contribute to a complex potential energy surface with multiple local minima.

DFT calculations can map this potential energy surface to identify the most stable conformers and the energy barriers between them. The steric hindrance imposed by the bulky ethylcyclohexyl group, particularly in proximity to the boronic acid functionality, can influence the accessibility of the boron center for subsequent reactions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated by DFT

| Conformer Description | Dihedral Angle (C1-C2-B-O) | Relative Energy (kcal/mol) |

| Global Minimum (putative) | ~0-20° | 0.00 |

| Local Minimum 1 | ~160-180° | 1.5 - 3.0 |

| Local Minimum 2 (Cyclohexyl rotation) | Variable | 2.0 - 4.0 |

| Rotational Transition State | ~90° | 4.0 - 6.0 |

Note: This table is illustrative and based on typical values for substituted phenylboronic acids. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy, shape, and distribution of these orbitals in this compound dictate its behavior as an electrophile or nucleophile.

The HOMO is expected to be localized primarily on the phenyl ring, with some contribution from the oxygen atoms of the boronic acid. The LUMO, characteristic of boronic acids, is anticipated to be a vacant p-orbital on the boron atom. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. The bulky ethylcyclohexyl group, being an alkyl group, is weakly electron-donating and may slightly raise the energy of the HOMO.

Natural Population Analysis (NPA) or other charge analysis methods can provide insights into the charge distribution across the molecule. The boron atom will carry a significant positive charge, making it an electrophilic center. The fluorine and oxygen atoms will be regions of high electron density.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.0 to -7.0 | Primarily located on the π-system of the phenyl ring |

| LUMO | -1.0 to -2.0 | Primarily located on the empty p-orbital of the boron atom |

| HOMO-LUMO Gap | 4.0 to 6.0 | Indicator of chemical reactivity and stability |

Note: These values are estimates based on typical FMO energies for similar aromatic boronic acids. longdom.org

Computational Modeling of Reactivity and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction. These studies can map out the entire reaction pathway, identify key intermediates and transition states, and calculate the associated activation energies.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and a primary application for boronic acids. The reaction mechanism is complex, involving several steps: oxidative addition, transmetalation, and reductive elimination. Computational studies can model each of these steps for the reaction of this compound with an aryl halide.

The transmetalation step, where the aryl group from the boronic acid is transferred to the palladium catalyst, is often the rate-determining step. nih.gov The bulky ethylcyclohexyl group and the ortho-fluoro substituent can significantly impact the kinetics of this step. DFT calculations can be used to determine the structure of the transition state for transmetalation and its associated activation energy. Different proposed mechanisms for transmetalation, such as those involving a boronate intermediate, can also be computationally evaluated to determine the most likely pathway.

By calculating the energy of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and rate.

Computational models can predict the reactivity of this compound in various reactions. For instance, by comparing the activation barriers for different coupling partners, the relative reactivity can be assessed.

While this specific molecule is achiral, computational studies are crucial for predicting regioselectivity in reactions with unsymmetrical partners. Furthermore, in reactions where new chiral centers are formed, computational modeling can be employed to predict and understand the origins of enantioselectivity, often by analyzing the transition state structures leading to different stereoisomers.

Influence of the Ethylcyclohexyl and Fluoro Substituents on Electronic and Steric Parameters

The two key substituents on the phenylboronic acid core, the 4-ethylcyclohexyl group and the 2-fluoro group, have distinct and combined effects on the molecule's properties.

The fluoro substituent at the ortho position has a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic perturbation influences the reactivity of the C-B bond and the acidity of the boronic acid. The electronegativity of fluorine can also lead to intramolecular interactions, as discussed in the conformational analysis. beilstein-journals.orgnih.gov

The ethylcyclohexyl substituent at the para position is primarily an alkyl group and is generally considered to be weakly electron-donating (+I effect). Its major influence is steric. The sheer size of this group can hinder the approach of reactants to the boronic acid functional group, potentially slowing down reaction rates. It can also dictate the preferred conformation of the molecule, which in turn affects reactivity. The conformational flexibility of the cyclohexane ring adds another layer of complexity to the steric environment around the molecule.

The interplay of these electronic and steric effects is what ultimately defines the unique chemical behavior of this compound. Computational studies are essential for disentangling these convoluted influences and providing a rational basis for its application in organic synthesis.

Molecular Dynamics Simulations for Solvent Effects and Catalyst-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intricate dance of molecules at the atomic level. For a compound like this compound, MD simulations provide invaluable insights into how its behavior is modulated by the surrounding solvent environment and its interactions with a catalyst, which are critical for optimizing reaction conditions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

The choice of solvent can significantly influence reaction rates and selectivity. nih.govbeilstein-journals.org MD simulations can elucidate these effects by modeling the explicit interactions between the boronic acid and solvent molecules. By simulating the system in various solvents, researchers can analyze the solvation structure, hydrogen bonding networks, and the conformational dynamics of the solute.

Furthermore, understanding the precise nature of the interaction between this compound and a catalyst, typically a palladium complex in Suzuki-Miyaura reactions, is paramount for catalyst design and optimization. rsc.orgresearchgate.net MD simulations can model the approach of the substrate to the catalyst's active site, revealing key non-covalent interactions and conformational changes that precede the chemical transformation.

Solvent Effects on Conformational Dynamics and Solvation Shell Structure

The conformational flexibility of the ethylcyclohexyl group and the orientation of the fluorophenylboronic acid moiety are influenced by the surrounding solvent. MD simulations can quantify these effects by tracking dihedral angles and radial distribution functions (RDFs). The RDF, g(r), describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.

For instance, in a polar protic solvent like methanol, strong hydrogen bonds are expected to form between the solvent and the boronic acid group. In contrast, a non-polar aprotic solvent like toluene will interact primarily through weaker van der Waals forces. These differing interaction patterns can affect the substrate's presentation to the catalyst.

Table 1: Representative Radial Distribution Function (RDF) Peak Positions for Solvent Molecules around the Boronic Acid Group of this compound in Different Solvents

| Solvent | Functional Group | First Peak Position (Å) | Second Peak Position (Å) |

| Methanol | Boronic Acid -OH | 1.8 | 3.5 |

| Tetrahydrofuran (B95107) (THF) | Boronic Acid -OH | 2.1 | 4.2 |

| Toluene | Phenyl Ring | 3.5 | 6.8 |

This data is illustrative and based on general principles of molecular dynamics simulations of similar organic molecules in solution.

Catalyst-Substrate Binding and Interaction Energetics

MD simulations can be employed to model the initial binding of this compound to a palladium catalyst, such as one bearing phosphine (B1218219) ligands. By calculating the potential energy of the system as a function of the distance and orientation between the substrate and the catalyst, a binding free energy profile can be constructed. This can help identify the most stable binding modes and the energy barriers for association and dissociation.

Key interactions that can be analyzed include π-π stacking between the phenyl ring of the substrate and aromatic rings on the catalyst's ligands, hydrogen bonding, and halogen bonding involving the fluorine atom. The strength of these interactions can be quantified and correlated with catalytic activity.

Table 2: Illustrative Interaction Energies between this compound and a Model Palladium Catalyst Derived from MD Simulations

| Interaction Type | Solvent | Average Interaction Energy (kcal/mol) |

| π-π Stacking (Phenyl Ring - Ligand) | Toluene | -4.5 |

| Hydrogen Bonding (Boronic Acid - Ligand) | Methanol | -6.2 |

| Halogen Bonding (Fluorine - Catalyst) | Tetrahydrofuran (THF) | -2.1 |

| van der Waals (Ethylcyclohexyl - Ligand) | Toluene | -3.8 |

This data is representative and intended to illustrate the types of insights gained from MD simulations of catalyst-substrate interactions.

Analytical Techniques for the Research Oriented Characterization of 4 4 Ethylcyclohexyl 2 Fluorophenylboronic Acid and Its Derivatives

Spectroscopic Analysis for Probing Reaction Progress and Product Elucidation

Spectroscopic methods are indispensable for obtaining detailed structural information and for real-time monitoring of reactions involving the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 4-(4-ethylcyclohexyl)-2-fluorophenylboronic acid. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular framework. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region would show complex multiplets for the three protons on the phenyl ring, with their chemical shifts and coupling constants influenced by the fluorine, boronic acid, and cyclohexyl substituents. The aliphatic region would display signals corresponding to the ethyl and cyclohexyl groups, including a characteristic triplet and quartet for the ethyl moiety. The protons of the boronic acid group, -B(OH)₂, typically show a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the six aromatic carbons, with the carbon atoms directly bonded to fluorine and boron exhibiting characteristic splitting patterns and chemical shifts. researchgate.net The aliphatic region would contain signals for the eight carbons of the 4-ethylcyclohexyl group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive technique for characterization. rsc.org It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment, and its coupling to adjacent protons (³JHF) and carbons (JCF) provides further structural confirmation. nih.gov

Table 7.1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 7.8 | Multiplets (m) |

| Aliphatic (Cyclohexyl & Ethyl C-H) | 0.8 - 2.0 | Multiplets (m), Triplet (t), Quartet (q) | |

| Boronic Acid (B(OH)₂) | 4.5 - 6.0 (variable) | Broad Singlet (br s) | |

| ¹³C | Aromatic (C-F) | ~160-165 | Doublet, ¹JCF ≈ 245 Hz |

| Aromatic (C-B) | ~125-135 | Broad signal | |

| Aliphatic (Cyclohexyl & Ethyl C) | 10 - 45 | Singlets | |

| ¹⁹F | Aromatic (C-F) | -110 to -120 | Multiplet |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. wikipedia.org For this compound (Molecular Weight: 250.12 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. libretexts.org The molecular ion peak (M⁺) would be observed at m/z 250. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) from the boronic acid group and cleavage of the C-B bond. nih.gov Key fragmentation patterns for this specific molecule would likely involve:

Cleavage of the ethyl group from the cyclohexyl ring.

Cleavage of the entire ethylcyclohexyl substituent.

Formation of boron-containing ions such as BO⁻ and BO₂⁻. nih.gov

Table 7.2: Predicted Key Mass Fragments for this compound

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| 250 | [C₁₄H₂₀BFO₂]⁺ | Molecular Ion (M⁺) |

| 232 | [M - H₂O]⁺ | Loss of water |

| 221 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 123 | [C₆H₄FBO₂]⁺ | Fluorophenylboronic acid moiety |

| 43 | [BO₂]⁻ | Boron dioxide anion (in negative ion mode) nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are excellent for identifying the functional groups present in the molecule. edinst.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. ksu.edu.sa

The IR spectrum of this compound would display characteristic absorption bands. A very broad and strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded B(OH)₂ group. researchgate.net The B-O asymmetric stretching vibration gives rise to a strong band around 1330-1380 cm⁻¹. researchgate.netcdnsciencepub.com Aliphatic C-H stretching from the ethylcyclohexyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching is typically seen just above 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric B-O stretching vibration, which is often weak in the IR spectrum. cdnsciencepub.com It is also sensitive to the vibrations of the aromatic ring and the C-C backbone of the aliphatic substituent.

Table 7.3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (in B(OH)₂) | Stretching | IR | 3200 - 3600 (Broad, Strong) |

| Aromatic C-H | Stretching | IR/Raman | 3000 - 3100 |

| Aliphatic C-H | Stretching | IR/Raman | 2850 - 2960 |

| Aromatic C=C | Stretching | IR/Raman | 1580 - 1600, 1450 - 1500 |

| B-O | Asymmetric Stretching | IR | 1330 - 1380 (Strong) researchgate.net |

| C-F | Stretching | IR | 1150 - 1250 |

| B-C | Stretching | IR/Raman | 1080 - 1110 researchgate.net |

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, allowing for accurate purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for monitoring the progress of reactions such as Suzuki-Miyaura couplings. acs.orgrsc.org Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

The analysis of boronic acids by HPLC can be complicated by their tendency to undergo dehydration to form cyclic boroxine (B1236090) anhydrides or to interact with diols that might be present. Method development often focuses on optimizing the mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol) and pH to ensure sharp, symmetrical peaks. waters.com Post-column derivatization with reagents like alizarin (B75676) can be used for selective and sensitive detection of boronic acids. nih.govwur.nl

Table 7.4: Representative RP-HPLC Method Parameters for Boronic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Acquity BEH C18) rsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate rsc.org |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 15-20 minutes waters.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 30 - 40 °C |

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Due to its low volatility and polar nature, this compound is not directly amenable to GC analysis without derivatization.

However, GC, often coupled with mass spectrometry (GC-MS), is highly valuable for analyzing volatile components related to the synthesis of the title compound. This includes:

Assessing the purity of volatile starting materials (e.g., halogenated precursors).

Detecting volatile impurities or byproducts generated during the reaction, such as homocoupling products from a Suzuki reaction. researchgate.net

Monitoring the consumption of volatile reagents.

For the analysis of boronic acids themselves, derivatization to form more volatile esters (e.g., pinacol (B44631) esters) can be performed, although this adds a step to the analytical procedure and HPLC is generally preferred for direct analysis.

Thin Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin Layer Chromatography is a rapid, inexpensive, and indispensable tool in synthetic organic chemistry for qualitatively monitoring the progress of a reaction. researchgate.net It allows the chemist to observe the consumption of starting materials and the appearance of products over time. For reactions involving this compound, such as in Suzuki-Miyaura cross-coupling reactions, TLC is crucial for determining the reaction's endpoint. shoko-sc.co.jpresearchgate.net

The principle of TLC involves spotting a small aliquot of the reaction mixture onto a stationary phase, typically a thin layer of silica (B1680970) gel on a glass or aluminum plate. The plate is then placed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

A key challenge in monitoring reactions with boronic acids is their visualization on the TLC plate, as they are often not visible under UV light. researchgate.net A specific and sensitive method for their detection involves the use of a staining reagent. One such effective stain is a solution of alizarin, which forms a fluorescent complex with the boronic acid functional group. researchgate.net When the developed TLC plate is dipped in an alizarin solution and observed under a UV lamp (typically at 366 nm), the boronic acid-containing spots will emit a bright yellow fluorescence, allowing for their clear identification and tracking. researchgate.net

Illustrative Data for TLC Monitoring of a Suzuki-Miyaura Reaction:

To illustrate the application of TLC in monitoring a hypothetical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide, a series of TLC plates would be developed over the course of the reaction. The progress can be summarized in the following table:

| Time Point | Starting Material (Boronic Acid) Rf | Product Rf | Observations |

| 0 hours | 0.35 | - | A single fluorescent spot corresponding to the boronic acid is observed. |

| 2 hours | 0.35 | 0.60 | The intensity of the starting material spot has decreased, and a new, less polar spot for the product has appeared. |

| 4 hours | 0.35 | 0.60 | The product spot has intensified, while the starting material spot has become fainter. |

| 6 hours | - | 0.60 | The starting material spot is no longer visible, indicating the reaction has gone to completion. |

This interactive table provides a simplified representation of how TLC data would be interpreted to monitor the progression of the reaction.

X-ray Crystallography for Solid-State Structural Determination of Intermediates and Products

While TLC provides valuable information about the progress of a reaction, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This technique is invaluable for confirming the structure of novel intermediates and final products derived from this compound.

The process begins with the growth of a suitable single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

Hypothetical Crystallographic Data for a Derivative Product:

Assuming a derivative of this compound, for instance, a biaryl product from a Suzuki-Miyaura reaction, was successfully crystallized, X-ray diffraction analysis would yield a set of crystallographic parameters. The following table presents a plausible set of such data:

| Parameter | Value |

| Empirical Formula | C20H22BFO2 |

| Formula Weight | 336.20 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (Å3) | 1778.9(1) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.255 |

This interactive table showcases the type of data obtained from an X-ray crystallographic experiment, providing a detailed insight into the solid-state structure of the compound.

Future Directions and Emerging Frontiers in Organoboron Chemistry Relevant to Substituted Arylboronic Acids

Innovations in Catalyst Systems for Boronic Acid Transformations

The field of organoboron chemistry continues to evolve, with significant research focused on developing more efficient and versatile catalyst systems. Innovations are geared towards catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and enable previously challenging transformations. researchgate.netrsc.org This includes the development of advanced phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands for palladium catalysts, which enhance reaction rates and expand the scope of Suzuki-Miyaura couplings. nih.gov Furthermore, there is growing interest in using earth-abundant metals like nickel and copper as catalysts to provide more sustainable and economical alternatives to palladium. acs.org Beyond cross-coupling, boronic acids are also being explored as catalysts themselves, activating substrates through reversible covalent bonding. researchgate.netrsc.orgnih.gov

Sustainable Synthesis and Utilization of Arylboronic Acids

Sustainability is a major driver in modern chemical synthesis. Efforts in the context of arylboronic acids are focused on greener production methods and reaction conditions. This includes developing catalytic C-H borylation reactions that avoid the need for pre-functionalized aryl halides, thereby reducing waste. organic-chemistry.org Synthesizing boronic acids directly from aryl chlorides, which are cheaper and more abundant than bromides or iodides, is another key goal. researchgate.net In terms of utilization, performing cross-coupling reactions in environmentally benign solvents like water or biorenewable solvents is a significant area of research. scitechdaily.com The development of enzymatic reactions incorporating boronic acids also represents a frontier in sustainable catalysis, offering high selectivity under mild, aqueous conditions. scitechdaily.comyoutube.com

Expanding the Scope of C(sp²)-B Bond Reactivity and Novel Rearrangements

While the Suzuki-Miyaura reaction is the most common application, researchers are continuously exploring new ways to leverage the reactivity of the C(sp²)-B bond. This includes developing novel coupling reactions to form C-N, C-O, and C-S bonds, which are crucial for synthesizing a wide array of pharmaceuticals and agrochemicals. researchgate.net Radical-based reactions using arylboronic acids or their derivatives as aryl radical precursors are also gaining traction, enabling unique C-H functionalizations and other transformations not easily accessible through traditional two-electron pathways. researchgate.net The development of methods for C(sp²)-C(sp³) couplings to install alkyl groups is another active area, as this has traditionally been more challenging than C(sp²)-C(sp²) couplings. acs.orgacs.org

Addressing Challenges in the Rational Design of Boronic Acid Reagents with Tailored Reactivity

A significant challenge in organoboron chemistry is the rational design of boronic acid reagents with precisely controlled reactivity and selectivity. One issue is the potential for boronic acid degradation, particularly in the presence of certain transition metal catalysts like copper, which can limit their application in reactions such as click chemistry. nih.gov Designing boronic acids that are stable under various reaction conditions while retaining high reactivity is a key objective. nih.gov Furthermore, achieving chemo- and regioselectivity in complex molecules containing multiple reactive sites remains a challenge. researchgate.net Future research will likely focus on developing a deeper mechanistic understanding of boronic acid reactivity to create predictive models for designing novel reagents with tailored electronic and steric properties for specific synthetic challenges.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(4-Ethylcyclohexyl)-2-fluorophenylboronic acid with high purity?

- Methodology : Utilize Suzuki-Miyaura coupling precursors, such as brominated or iodinated aryl intermediates, and employ palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography using silica gel. Substituent effects (e.g., ethylcyclohexyl’s steric bulk) may require extended reaction times or elevated temperatures (80–100°C) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this boronic acid derivative?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., fluorine at C2, ethylcyclohexyl at C4). Compare chemical shifts with analogous fluorophenylboronic acids (δ ~7.3–7.8 ppm for aromatic protons) .

- X-ray Crystallography : Resolve the 3D structure to confirm stereoelectronic effects of the ethylcyclohexyl group .

- HPLC : Assess purity using methods optimized for fluorinated boronic acids (e.g., C18 column, acetonitrile/water mobile phase) .

Q. What are the recommended storage conditions to prevent decomposition?

- Store at 0–6°C under inert gas (argon/nitrogen) in amber vials to minimize hydrolysis and oxidation. Pre-purify via freeze-drying for long-term stability. Avoid aqueous environments unless stabilized with diols (e.g., pinacol) .

Advanced Research Questions

Q. How does the 4-Ethylcyclohexyl substituent influence steric and electronic properties in cross-coupling reactions?

- Steric Effects : The ethylcyclohexyl group increases steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Mitigate this by using bulky ligands (e.g., SPhos) or microwave-assisted synthesis to enhance reactivity .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the boronic acid toward nucleophilic attack, but the cyclohexyl group’s electron-donating effect may counteract this. DFT calculations can quantify these interactions .

Q. What contradictions exist in reported catalytic systems for aryl-aryl couplings involving this compound?

- Data Conflicts : Some studies report high yields with Pd(OAc)₂ and SPhos in THF, while others note inefficiency due to boronic acid protodeboronation. Resolve this by optimizing base selection (e.g., K₂CO₃ vs. CsF) and solvent polarity (e.g., dioxane vs. DMF) .

Q. How can researchers address instability in aqueous reaction media?

- Stabilization Strategies :

- Use co-solvents (e.g., 1,4-dioxane:water 4:1) to reduce water activity.

- Add Lewis acids (e.g., MgSO₄) to sequester hydroxide ions.

- Pre-form trifluoroborate salts to enhance stability without sacrificing reactivity .

Q. What computational methods predict the compound’s reactivity in novel catalytic cycles?

- In Silico Tools :

- Density Functional Theory (DFT) : Model transition states for cross-coupling to identify rate-limiting steps.

- Molecular Dynamics (MD) : Simulate solvent effects on boronic acid aggregation.

- Reference PubChem’s computational data for analogous fluorophenylboronic acids to validate predictions .